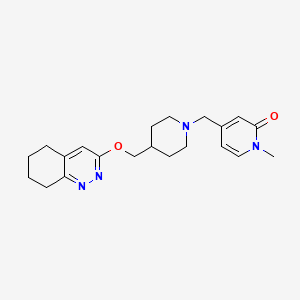
1-methyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reaction conditions: : Substitution reaction involving 1-methyl-4-chloropyridin-2-one and the prepared intermediate under nucleophilic conditions.
Industrial Production Methods
On an industrial scale, the synthesis can be carried out in large batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and optimized reagents are employed to enhance reaction efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the cinnolinyl moiety followed by its incorporation into the piperidine framework.
Step 1: Preparation of 5,6,7,8-tetrahydrocinnolin-3-ol
Reaction conditions: : Reduction of cinnoline with appropriate reducing agents.
**Step 2: Formation of 4-((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)
Reaction conditions: : Coupling reaction involving the cinnolinyl derivative and 1-piperidinemethanol under basic conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)pyridin-2(1H)-one undergoes several types of reactions, including:
Oxidation
Reduction
Nucleophilic Substitution
Coupling Reactions
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Utilizing hydrogenation with palladium on carbon (Pd/C).
Nucleophilic Substitution: : Involving bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: : Using reagents such as boronic acids and palladium catalysts (Pd).
Major Products Formed
The reactions produce various derivatives depending on the specific conditions employed, such as halogenated or hydroxylated analogs, which can further undergo functional group modifications.
Aplicaciones Científicas De Investigación
This compound is pivotal in several research domains:
Chemistry: : Used as a building block for the synthesis of complex molecules.
Biology: : Investigated for its potential activity as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its possible pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Employed in the development of new materials and chemical processes.
Mecanismo De Acción
Molecular Targets and Pathways
1-methyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)pyridin-2(1H)-one is believed to interact with specific enzymes or receptors in biological systems, modulating their activity through binding interactions. These interactions can alter signaling pathways, leading to observed biological effects.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
The compound stands out due to its combined cinnolinyl and piperidine structures, which are not commonly found in similar compounds. Its unique structure allows it to possess distinct physicochemical properties and biological activities.
List of Similar Compounds
1-methyl-4-(4-piperidinyl)pyridin-2-one
5,6,7,8-tetrahydrocinnolin-3-ol derivatives
N-substituted piperidinyl compounds
Propiedades
IUPAC Name |
1-methyl-4-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-24-9-6-17(12-21(24)26)14-25-10-7-16(8-11-25)15-27-20-13-18-4-2-3-5-19(18)22-23-20/h6,9,12-13,16H,2-5,7-8,10-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCHONLQOGIIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
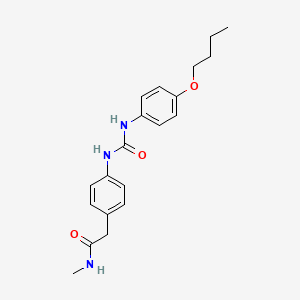
![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2941550.png)
![5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2941551.png)
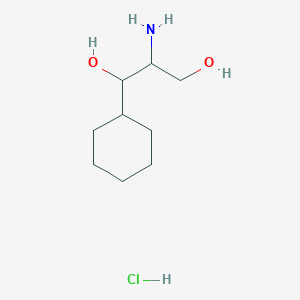
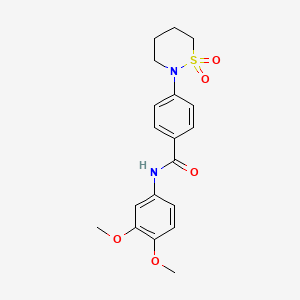
![1-methyl-3-(trifluoromethyl)-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-pyrazole-4-carbonitrile](/img/structure/B2941555.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide](/img/structure/B2941556.png)
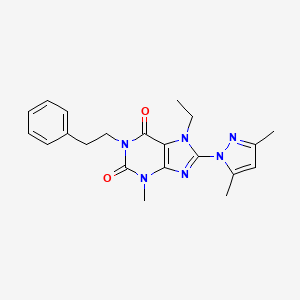
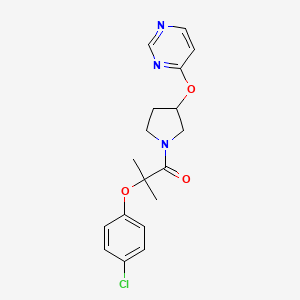
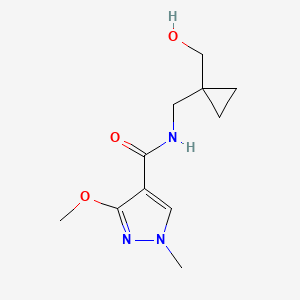
![2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2941564.png)
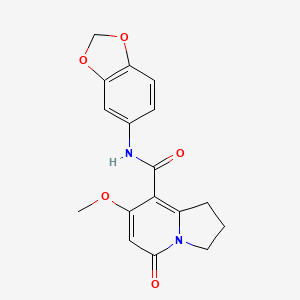

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2941569.png)
